7-Bromo-4-chloro-3-quinolinesulfonamide
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Overview
Description
7-Bromo-4-chloro-3-quinolinesulfonamide is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and sulfonamide groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-3-quinolinesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is a fusion product of a benzene ring and a pyridine nucleus.
Bromination: Quinoline is brominated using bromine in nitrobenzene to yield 4-bromoquinoline.
Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent to obtain 7-bromo-4-chloroquinoline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-3-quinolinesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Scientific Research Applications
7-Bromo-4-chloro-3-quinolinesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-3-quinolinesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-3-nitroquinoline: Similar structure but with a nitro group instead of a sulfonamide.
7-Bromo-4-chloro-6-nitroquinazoline: Contains a quinazoline ring instead of a quinoline ring.
Uniqueness
7-Bromo-4-chloro-3-quinolinesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .
Properties
Molecular Formula |
C9H6BrClN2O2S |
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Molecular Weight |
321.58 g/mol |
IUPAC Name |
7-bromo-4-chloroquinoline-3-sulfonamide |
InChI |
InChI=1S/C9H6BrClN2O2S/c10-5-1-2-6-7(3-5)13-4-8(9(6)11)16(12,14)15/h1-4H,(H2,12,14,15) |
InChI Key |
MCKOMBUEARMTOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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